

Coumarin 314T: Application Notes and Protocols for Single-Molecule Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Coumarin 314T

Cat. No.: B053786

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Coumarin 314T**, a fluorescent dye with promising applications in single-molecule spectroscopy. This document outlines the key photophysical properties of **Coumarin 314T**, detailed experimental protocols for its use in single-molecule fluorescence resonance energy transfer (smFRET) experiments, and potential applications in drug discovery and development.

Photophysical Properties of Coumarin 314T

Coumarin 314T, also known as Coumarin 504T, is a bright, photostable fluorophore well-suited for single-molecule studies. Its absorption and emission spectra are in the blue-green region of the visible spectrum, making it an excellent donor for FRET pairs with red-emitting acceptor dyes. The photophysical properties of **Coumarin 314T** are solvent-dependent, a crucial consideration for experimental design.

Property	Value (Ethanol)	Value (Methanol)	Notes
Synonyms	Coumarin 504T	Coumarin 504T	CAS No: 113869-06-0
Absorption Maximum (λ_{abs})	435 nm	434 nm	Exhibits a slight solvatochromic shift.
Molar Extinction Coefficient (ϵ)	46,800 cm ⁻¹ M ⁻¹	-	High molar extinction coefficient is advantageous for efficient excitation.
Emission Maximum (λ_{em})	478 nm	476 nm	Emission is in the cyan-green region.
Quantum Yield (Φ)	0.79	-	High quantum yield indicates efficient fluorescence emission.
Fluorescence Lifetime (τ)	-	-	Typically in the nanosecond range for coumarin dyes.

Experimental Protocols

Protocol 1: Labeling of Biomolecules with Coumarin 314T

This protocol describes the labeling of a protein with **Coumarin 314T** via amine-reactive chemistry.

Materials:

- **Coumarin 314T**, N-hydroxysuccinimidyl (NHS) ester
- Protein of interest with an available primary amine (e.g., lysine residue)
- Labeling buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

- Dissolve the protein of interest in the labeling buffer to a final concentration of 1-10 mg/mL.
- Prepare a stock solution of **Coumarin 314T**-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
- Add the **Coumarin 314T**-NHS ester solution to the protein solution at a molar ratio of 10:1 (dye:protein). The optimal ratio may need to be determined empirically.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Quench the reaction by adding the quenching buffer to a final concentration of 100 mM. Incubate for an additional 30 minutes.
- Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., Phosphate-Buffered Saline, PBS).
- Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein) and 435 nm (for **Coumarin 314T**).

Protocol 2: Single-Molecule FRET Imaging of Labeled Biomolecules

This protocol outlines the procedure for immobilizing labeled biomolecules on a glass surface and performing single-molecule FRET imaging using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

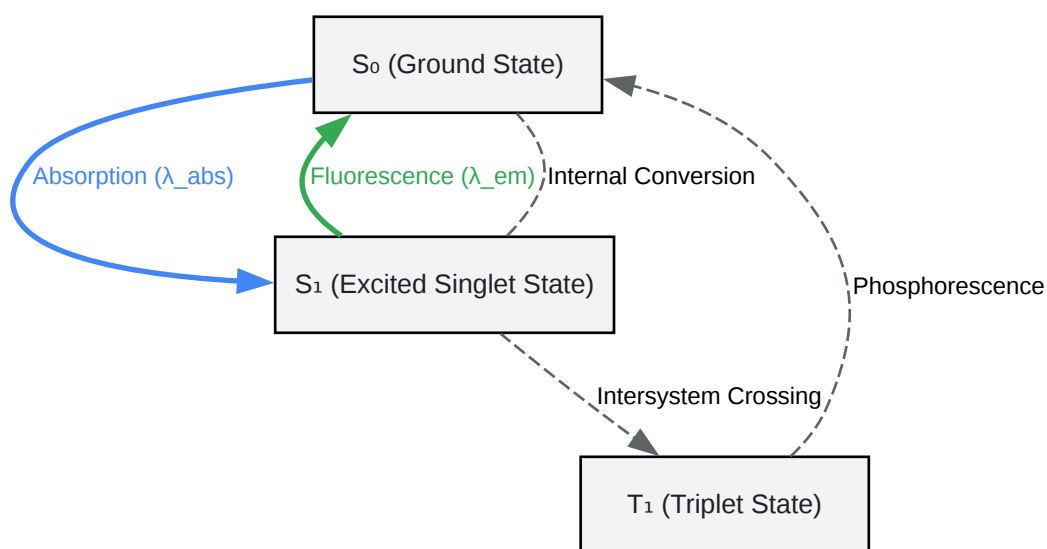
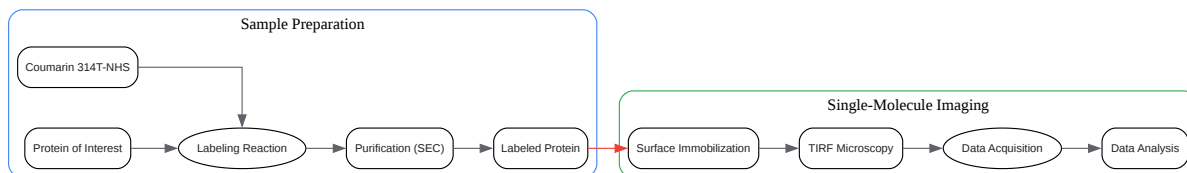
- **Coumarin 314T**-labeled donor molecule

- Acceptor-labeled binding partner
- Biotinylated polyethylene glycol (PEG)-coated glass coverslips
- Streptavidin
- Imaging buffer (e.g., PBS with an oxygen scavenging system)
- TIRF microscope equipped with a suitable laser for exciting **Coumarin 314T** (e.g., 445 nm laser) and an EMCCD camera.

Procedure:

- Prepare a clean, biotinylated PEG-coated glass coverslip.
- Incubate the coverslip with a solution of streptavidin (0.1 mg/mL in PBS) for 10 minutes.
- Wash the surface with PBS to remove unbound streptavidin.
- Introduce the biotinylated, **Coumarin 314T**-labeled donor molecule at a picomolar to nanomolar concentration and incubate for 5-10 minutes to allow for surface immobilization.
- Wash the surface to remove unbound donor molecules.
- Add the acceptor-labeled binding partner at a suitable concentration to observe binding events.
- Mount the coverslip on the TIRF microscope.
- Illuminate the sample with the 445 nm laser in TIRF mode.
- Acquire time-series images of the donor and acceptor fluorescence channels using the EMCCD camera.
- Analyze the resulting data to identify single-molecule FRET events and determine FRET efficiencies and kinetics.

Visualizations



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Coumarin 314T: Application Notes and Protocols for Single-Molecule Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b053786#coumarin-314t-for-single-molecule-spectroscopy\]](https://www.benchchem.com/product/b053786#coumarin-314t-for-single-molecule-spectroscopy)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com